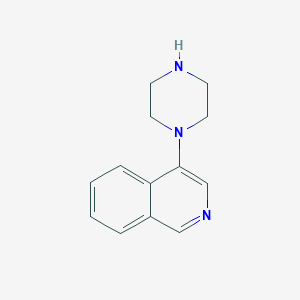

4-(1-Piperazinyl)isoquinoline

Descripción

4-(1-Piperazinyl)isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted at the 4-position with a piperazine moiety. This structural motif is significant in medicinal chemistry due to its versatility in interacting with biological targets, including kinases, neurotransmitter receptors, and enzymes. The piperazine ring enhances solubility and modulates electronic properties, while the isoquinoline core provides a planar aromatic system for π-π interactions. Applications span anticancer, antipsychotic, and anti-inflammatory therapies, with activity influenced by substituents on both the isoquinoline and piperazine groups .

Propiedades

Fórmula molecular |

C13H15N3 |

|---|---|

Peso molecular |

213.28 g/mol |

Nombre IUPAC |

4-piperazin-1-ylisoquinoline |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2 |

Clave InChI |

NIBZKHUIJGTBOX-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=CN=CC3=CC=CC=C32 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Isoquinoline Derivatives with Piperazine/Piperidine Substituents

Key Observations :

- Position of Piperazine: Piperazine at C4 (as in 4-(1-Piperazinyl)isoquinoline) versus C1 (PJ4) alters steric and electronic interactions. PJ4’s chloro substituent may enhance kinase selectivity .

- Linker Effects: Aripiprazole’s butoxy linker increases flexibility, enabling dual receptor modulation, whereas rigid isoquinoline cores (e.g., 6a, 6c) favor cytotoxic activity .

Isoquinoline-1,3-dione Derivatives as Kinase Inhibitors

Table 2: CDK4 Inhibition by Isoquinoline-1,3-dione Analogs

Comparison with 4-(1-Piperazinyl)isoquinoline:

- While 4-(1-Piperazinyl)isoquinoline lacks the 1,3-dione moiety, its piperazine group may mimic the aminomethylene substituents in Compounds 62–63. The latter’s nanomolar CDK4 inhibition suggests that electron-withdrawing groups (e.g., pyridyl) enhance potency .

Antipsychotic Agents with Piperazine-Isoquinoline Motifs

Table 3: Dopamine Receptor Modulation by Piperazine Derivatives

Key Insights :

- Heteroaromatic Substitutents: Pyridinyl (Compound Y) and pyrimidinyl (Compound Z) on piperazine improve receptor binding and solubility. 4-(1-Piperazinyl)isoquinoline’s unsubstituted piperazine may lack this specificity but could serve as a scaffold for further derivatization .

Chalcone Derivatives: Piperazine vs. Non-Piperazine Substitution

Table 4: Chalcone SAR (Non-Piperazine vs. Piperazine-Substituted)

Relevance to 4-(1-Piperazinyl)isoquinoline:

- Piperazine substitution in chalcones reduces potency compared to non-piperazine analogs. However, in isoquinoline systems, piperazine may enhance target engagement due to distinct scaffold geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.